Vomifoliol, (+)-

Plant Physiology Stomatal Regulation Abscisic Acid Analog

(+)-Vomifoliol (Blumenol A) is a stereochemically defined norisoprenoid with ABA-equivalent stomatal closure activity, enabling precise dissection of ABA signaling. Only this (+)-enantiomer (CAS 23526-45-6) delivers validated 55.71% Aβ₁₋₄₂ anti-aggregation at 50 μM. Its glycoside derivatives outperform insulin in glucose uptake assays, positioning this scaffold for Type 2 diabetes drug discovery. Procure as a ≥98% HPLC reference standard for analytical method validation in complex matrices. Avoid enantiomeric or metabolic precursor substitutions that compromise experimental reproducibility.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 23526-45-6
Cat. No. B113931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVomifoliol, (+)-
CAS23526-45-6
Synonymsvomifoliol
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
InChIInChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
InChIKeyKPQMCAKZRXOZLB-KOIHBYQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vomifoliol, (+)- (CAS 23526-45-6): A Quantified ABA Analog for Specialized Research


(+)-Vomifoliol (CAS 23526-45-6), also known as Blumenol A, is a plant-derived norisoprenoid of the megastigmane type [1]. It is a structural analog of the plant hormone abscisic acid (ABA) but possesses a modified 2,4-pentadiene side chain [2]. Its biological activity has been demonstrated to be comparable to that of ABA in specific plant physiological assays [3]. It is primarily utilized as a research tool in plant biology and has emerging applications in neuroprotection and metabolic disorder studies [4].

Critical Differentiation of (+)-Vomifoliol: Why In-Class Substitution Risks Invalidating Experimental Results


While several compounds share the vomifoliol scaffold or are structurally related to abscisic acid, significant differences in stereochemistry and functional groups lead to divergent biological activities. Generic substitution is not advisable as enantiomers, such as (6R,9S)-vomifoliol, can exhibit distinct biological properties [1]. Furthermore, the metabolic precursor, dehydrovomifoliol, demonstrates a different bioactivity profile, including cytotoxic effects not observed with (+)-vomifoliol, underscoring the need for the precise compound . These critical differences in structure and function demand the use of the specific (+)-vomifoliol to ensure experimental validity and reproducibility.

Procurement-Relevant Evidence: Quantified Activity of (+)-Vomifoliol Against Key Comparators


Stomatal Closure: (+)-Vomifoliol Demonstrates Efficacy Equivalent to (±)-Abscisic Acid

In a direct functional comparison, (+)-vomifoliol induced stomatal closure with a potency equal to that of (±)-abscisic acid (ABA) at identical concentrations in epidermal strips of Eichhornia crassipes. The study confirmed that (+)-vomifoliol acted as rapidly as ABA, making it a viable, structurally distinct alternative for studying ABA-mediated pathways without the confounding effects of the full ABA structure [1].

Plant Physiology Stomatal Regulation Abscisic Acid Analog

Anti-Amyloid Aggregation: (+)-Vomifoliol Shows Moderate Direct Inhibition of Aβ1-42 Fibrillization

(+)-Vomifoliol demonstrated a moderate but quantifiable inhibition of amyloid-beta (Aβ1-42) aggregation. In a Thioflavin T (ThT) assay, the compound reduced fibrillization by 55.71% at a concentration of 50 μM. This is the first report of this activity for (+)-vomifoliol, distinguishing it from other natural products and establishing its potential as a neuroprotective lead [1].

Neuroscience Neurodegeneration Alzheimer's Disease Amyloid-beta

Glucose Uptake Stimulation: A (+)-Vomifoliol Derivative Outperforms Insulin in HepG2 Cells

A derivative of (+)-vomifoliol, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, has been shown to be a potent α-glucosidase inhibitor (IC50 = 170.62 nM). Crucially, in a functional assay, it stimulated the uptake of a fluorescent glucose analog (2-NBDG) in HepG2 cells at a rate higher than that of an insulin control [1]. This demonstrates a potential for superior insulin-sensitizing activity.

Metabolic Disease Diabetes Insulin Sensitivity Glucose Uptake

Anti-Proliferative Synergy: (+)-Vomifoliol Shows Activity on Lung Cancer Cells When Combined with Stigmasterol

(+)-Vomifoliol, when used in conjunction with stigmasterol, exhibited anti-proliferative activity on human lung cancer cell lines [1]. While the activity of (+)-vomifoliol alone may be limited, this synergistic effect with a common phytosterol presents a unique and quantifiable differentiation from other single-agent natural products.

Oncology Natural Product Synergy Lung Cancer

Optimal Application Scenarios for (+)-Vomifoliol (CAS 23526-45-6) in Research and Development


Investigating ABA-Independent Stomatal Regulation

Use (+)-vomifoliol as a specific tool to dissect ABA signaling pathways in plants. Its demonstrated equivalence to ABA in inducing stomatal closure , despite its structural differences, makes it ideal for studying ABA perception or signaling components that may not be sensitive to the full ABA molecule.

Lead Scaffold for Neurodegenerative Disease Research

Leverage the quantifiable anti-amyloid aggregation activity of (+)-vomifoliol (55.71% inhibition at 50 μM) as a starting point for medicinal chemistry efforts. Its ability to directly modulate Aβ1-42 fibrillization provides a defined and promising target profile for developing novel Alzheimer's disease therapeutics.

Development of Insulin-Sensitizing Agents

Employ (+)-vomifoliol and its derivatives in assays for Type 2 diabetes research. The demonstrated ability of vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside to stimulate glucose uptake more effectively than insulin in HepG2 cells positions this scaffold as a high-value candidate for further optimization and in vivo validation.

Reference Standard for Analytical Method Development

Procure (+)-vomifoliol as a high-purity reference standard (≥98% HPLC) for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying this compound or its derivatives in complex biological matrices . This is essential for quality control of natural products and pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vomifoliol, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.